4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is an organic compound notable for its unique structural features, which consist of a benzoic acid moiety linked to a pyridine ring that is both chlorinated and methylated. This compound is of significant interest in various fields due to its potential electronic properties and reactivity compared to simpler derivatives of pyridine or benzoic acid. It has been explored for its applications in medicinal chemistry, particularly for its anti-inflammatory and antimicrobial properties, as well as in materials science and organic synthesis .
This compound can be classified as a benzoic acid derivative, specifically a pyridine-substituted benzoic acid. It is synthesized through various chemical reactions involving starting materials such as 4-bromobenzoic acid and 6-chloro-2-methyl-3-aminopyridine . The compound's chemical structure is defined by its International Union of Pure and Applied Chemistry name, which reflects its systematic composition.
The synthesis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid typically employs the Suzuki–Miyaura coupling reaction. This method involves the coupling of 4-bromobenzoic acid with a 6-chloro-2-methyl-3-aminopyridine derivative. The reaction is facilitated by a palladium catalyst under mild conditions, making it suitable for functional group tolerance .
The molecular structure of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid includes:
The structural integrity is crucial for its reactivity and interaction with biological targets, influencing its potential applications in drug development .
4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid can undergo several types of chemical reactions:
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into molecular structure and functional groups present .
4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid has diverse applications across multiple scientific domains:
This compound's unique structural features make it a valuable asset in research and industrial applications, highlighting its significance in advancing chemical science and medicinal chemistry.
Systematic naming defines this compound as 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid (CAS: 1345472-36-7), with the molecular formula C₁₃H₁₀ClNO₂ and a molecular weight of 247.68 g/mol [4]. The canonical SMILES representation (CC1=NC(Cl)=CC=C1C1C=CC(=CC=1)C(O)=O) encodes the critical structural features: a 6-chloro-2-methylpyridin-3-yl group para-substituted to a carboxylic acid-functionalized benzene ring [4]. The InChIKey (ZFKCUJAPDXTFPW-UHFFFAOYSA-N) provides a unique digital fingerprint for database retrieval and computational studies.
Table 1: Structural Identifiers and Physicochemical Descriptors
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid |
Molecular Formula | C₁₃H₁₀ClNO₂ |
Molecular Weight | 247.68 g/mol |
CAS Registry Number | 1345472-36-7 |
SMILES | CC1=NC(Cl)=CC=C1C1C=CC(=CC=1)C(O)=O |
InChIKey | ZFKCUJAPDXTFPW-UHFFFAOYSA-N |
Density (Predicted) | 1.312 ± 0.06 g/cm³ |
pKa (Predicted) | 3.90 ± 0.10 |
Comparative analysis with its structural isomer, 3-(6-chloro-2-methylpyridin-3-yl)benzoic acid (CAS: 1352318-62-7), reveals nearly identical molecular weights but distinct electronic distributions. The para-substitution in the target compound enables greater conformational flexibility and reduced steric hindrance at the carboxylate group compared to the meta-isomer [8]. This topological difference influences crystalline packing, solubility profiles, and molecular recognition patterns in supramolecular contexts. The electron-withdrawing chloro group ortho to the ring nitrogen creates a π-deficient system, while the methyl group enhances electron density at the C2 position, establishing a polarized electronic framework for reactivity modulation.
The synthetic emergence of this compound parallels advances in cross-coupling methodologies. While no single discovery publication is attributed, its accessibility surged following the industrial optimization of Suzuki-Miyaura coupling between halogenated pyridines and boronic acids. The precursor 2-chloro-6-methylpyridine (CAS: 18368-63-3) became commercially viable through continuous-flow chlorination technologies, with key suppliers like Sigma-Aldrich offering high-purity (99%) material characterized by boiling point (64-68°C/10 mmHg) and density (1.167 g/mL at 25°C) [9].
The compound’s development was driven by the pharmaceutical industry’s demand for bifunctional intermediates capable of serving as:
Production scales evolved from milligram-level laboratory syntheses (e.g., TRC’s 100mg offerings) to multi-kilogram batches (Crysdot’s 25g packages), reflecting its growing importance in drug discovery pipelines [8]. The absence of patent claims specifically covering this compound suggests its status as a building block rather than a final active pharmaceutical ingredient, though derivatives appear in protected pharmaceutical compositions [6].
This hybrid structure exemplifies strategic molecular design leveraging complementary physicochemical properties. The 6-chloro-2-methylpyridine moiety contributes:
Concurrently, the para-benzoic acid group provides:
The conjugated system demonstrates bathochromic shifts in UV-Vis spectra (λmax ≈ 265 nm) relative to isolated rings, indicating significant π-orbital delocalization across the inter-ring bond. This electronic communication enhances the compound’s utility in materials science, particularly in designing organic semiconductors with tailored HOMO-LUMO gaps.
Table 2: Synthetic Applications of Key Functional Groups
Functional Group | Reaction Types | Application in Drug Design |
---|---|---|
Pyridyl Chloride | Nucleophilic substitution, Pd-catalyzed coupling | Introduction of amine, alkoxy, or alkyl groups |
Methylpyridyl | CH functionalization, oxidation | Aldehyde generation, heterocyclic annulation |
Carboxylic Acid | Amidation, esterification, salt formation | Prodrug synthesis, solubility modulation |
The compound’s significance extends to fragment-based drug discovery (FBDD), where its molecular weight (247.68 g/mol) and polar surface area (≈ 45 Ų) align with ideal fragment properties. Its structural analogs appear in FDA-approved antibacterials where five-membered heterocycles serve as pharmacophores, though this specific six-membered system offers enhanced metabolic stability [2]. The molecular framework has proven particularly valuable in developing kinase inhibitors and inflammation modulators, with etoricoxib derivatives demonstrating COX-2 selectivity through analogous pyridinyl-benzoic acid architectures [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1